
1-Bromocyclobutanecarboxylic acid
Vue d'ensemble
Description
1-Bromocyclobutanecarboxylic acid is an organic compound with the molecular formula C5H7BrO2. It is a colorless to pale yellow solid with a distinctive odor. This compound is an important intermediate in organic synthesis, widely used in the preparation of various heterocyclic compounds, natural products, and active pharmaceutical ingredients .
Méthodes De Préparation
1-Bromocyclobutanecarboxylic acid can be synthesized through several methods. One common synthetic route involves the reaction of bromocyclobutane with cyclobutenone. This reaction typically proceeds via a substitution mechanism, where a hydrogen atom is replaced by a bromine atom. The reaction is usually carried out at elevated temperatures with the aid of a catalyst or brominating agent .
Another method involves the Hunsdiecker reaction, where 3-chlorocyclobutanecarboxylic acid is treated with bromine in the presence of mercury(II) oxide and carbon tetrachloride. This reaction results in the formation of 1-bromo-3-chlorocyclobutane, which can be further processed to yield this compound .
Analyse Des Réactions Chimiques
1-Bromocyclobutanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Esterification: It can react with alcohols to form esters, such as ethyl 1-bromocyclobutanecarboxylate
Common reagents used in these reactions include bromine, carbon tetrachloride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Bromocyclobutanecarboxylic acid has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and natural products.
Biology: The compound is employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of active pharmaceutical ingredients.
Industry: It is utilized in the production of pesticides and other agrochemicals
Mécanisme D'action
The mechanism of action of 1-bromocyclobutanecarboxylic acid involves its reactivity as a brominated carboxylic acid. The bromine atom makes the compound highly reactive, allowing it to participate in various substitution and addition reactions. These reactions often target specific molecular sites, leading to the formation of new compounds with desired properties .
Comparaison Avec Des Composés Similaires
1-Bromocyclobutanecarboxylic acid can be compared with other brominated carboxylic acids, such as:
1-Bromocyclopropanecarboxylic acid: Similar in structure but with a three-membered ring.
1-Bromocyclopentanecarboxylic acid: Contains a five-membered ring, leading to different reactivity and properties.
1-Bromocyclohexanecarboxylic acid: Features a six-membered ring, which affects its chemical behavior
The uniqueness of this compound lies in its four-membered ring structure, which imparts specific strain and reactivity characteristics, making it valuable in various synthetic applications.
Propriétés
IUPAC Name |
1-bromocyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c6-5(4(7)8)2-1-3-5/h1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREQYUFYDFSXJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306727 | |
| Record name | 1-Bromocyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32122-23-9 | |
| Record name | 1-Bromocyclobutanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32122-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 179441 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032122239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32122-23-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179441 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromocyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromocyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




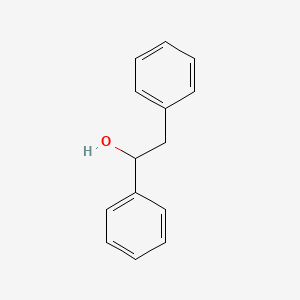
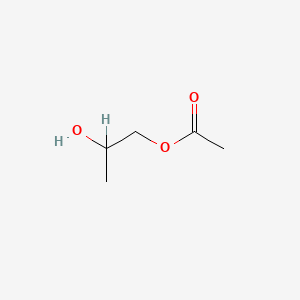
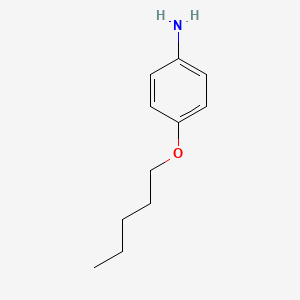





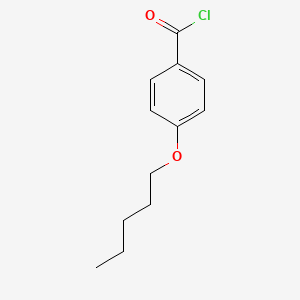
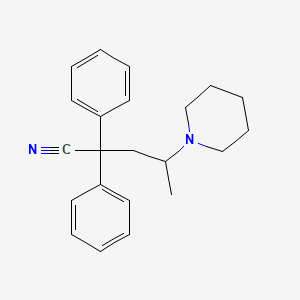

![1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol](/img/structure/B1347071.png)
